3-Prop-2-ynylpyrrolidin-2-one
Description
Significance of the Pyrrolidin-2-one Core in Advanced Organic Synthesis and Biological Systems
The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that serves as a cornerstone in a multitude of natural products and synthetic compounds with significant biological activity. beilstein-journals.org Its prevalence in medicinal chemistry is due to several key features. The sp3-hybridized carbon atoms allow for a three-dimensional exploration of pharmacophore space, a crucial aspect in drug design. nih.gov This non-planar structure, often described as having "pseudorotation," contributes to the stereochemistry of a molecule and can influence its binding to biological targets like proteins and enzymes. nih.gov
The pyrrolidin-2-one core is a common feature in compounds developed for treating a range of conditions, including neurodegenerative diseases, inflammation, and cancer. ontosight.ai For example, derivatives of pyrrolidin-2-one have been investigated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is a target for central nervous system disorders. acs.org The rigid and polar nature of the pyrrolidin-2-one ring, along with its capacity for hydrogen bonding, makes it a valuable component in designing molecules with specific biological functions. vulcanchem.com Furthermore, the synthesis of substituted pyrrolidin-2-one derivatives is an active area of research, with methods like reductive cyclization of cyanoalkanoate esters being employed to create these important pharmacophoric fragments. researchgate.neticm.edu.pl
Role of Terminal Alkyne Moieties in Diverse Chemical Transformations
The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a molecule, is a highly versatile functional group in organic synthesis. nih.gov Its high electron density and the presence of two π-bonds make it reactive in a wide array of chemical transformations. mdpi.com Terminal alkynes are notably acidic compared to their alkene and alkane counterparts, allowing for deprotonation to form acetylide ions. These ions are potent nucleophiles, readily participating in alkylation and addition reactions, which are fundamental for building more complex molecular architectures. libretexts.org
The utility of terminal alkynes extends to modern catalytic processes. They are key substrates in powerful reactions such as the Sonogashira coupling, click chemistry (specifically the copper-catalyzed azide-alkyne cycloaddition), and various cyclization and annulation reactions. mdpi.com These transformations are instrumental in the synthesis of pharmaceuticals, functional materials, and biologically active probes. Recent advancements have even focused on the direct synthesis of terminal alkynes from more abundant starting materials like alkenes, highlighting the ongoing importance of this functional group. acs.org The ability of the alkyne to be further functionalized, for instance through hydration to form ketones or oxidative cleavage to yield carboxylic acids, adds to its synthetic value. libretexts.org
Research Context of 3-Prop-2-ynylpyrrolidin-2-one and Related Derivatives
The specific compound, this compound, integrates the structural features of both the pyrrolidin-2-one core and the terminal alkyne. While detailed research specifically on this compound is not extensively documented in publicly available literature, the study of related derivatives provides a clear indication of its potential applications.
Research into substituted pyrrolidin-2-ones is a vibrant field. For instance, various 1-substituted and 3,3-disubstituted pyrrolidin-2-one derivatives have been synthesized and evaluated for a range of biological activities, including anticonvulsant, antiarrhythmic, and antihypertensive properties. researchgate.net The synthesis of pyrrolidin-2-ones can be achieved through various routes, including the ring contraction of piperidine (B6355638) derivatives. rsc.org
The propargyl group (prop-2-ynyl) attached to a nitrogen-containing heterocycle, such as in 1-(Prop-2-yn-1-yl)pyrrolidine, is a known structural motif. This combination allows for the introduction of the versatile alkyne functionality into the pyrrolidinone scaffold. Such compounds can serve as building blocks in the synthesis of more complex heterocyclic systems and have applications in the study of enzyme inhibitors. For example, derivatives like [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate are being explored for their potential in pharmaceutical development. smolecule.com
The presence of the alkyne at the 3-position of the pyrrolidin-2-one ring in this compound offers unique possibilities for further chemical modification, distinct from the more commonly studied N-substituted analogues. This substitution pattern could be leveraged in the development of novel compounds with specific three-dimensional arrangements for interaction with biological targets.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is limited, the properties of the closely related isomer, 1-Prop-2-ynylpyrrolidin-2-one, can provide some insight.
| Property | Value/Information |
| IUPAC Name | 3-(Prop-2-yn-1-yl)pyrrolidin-2-one |
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol evitachem.com |
| Appearance | Likely a colorless to pale yellow liquid or solid evitachem.com |
| Solubility | Expected to be soluble in various organic solvents like ethanol (B145695) and dimethylformamide evitachem.com |
| H-Bond Acceptor Count | 1 alfa-chemistry.com |
| H-Bond Donor Count | 1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-8-7(6)9/h1,6H,3-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAGGKWPUOXLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Prop 2 Ynylpyrrolidin 2 One
Reactivity Profiles of the Pyrrolidin-2-one Core
The pyrrolidin-2-one ring is a common structural motif in many biologically active compounds and serves as a versatile synthetic intermediate due to its inherent reactivity. rsc.org Its chemical properties are characterized by the amide functionality within a five-membered ring.
The pyrrolidin-2-one skeleton offers several positions for chemical modification, including the nitrogen atom, the α-carbons to the carbonyl group (C3 and C5), and the carbonyl carbon itself.
N1-Position (Amide Nitrogen): The amide nitrogen can be deprotonated by a suitable base, and the resulting anion can react with various electrophiles. This allows for N-alkylation, N-acylation, and N-arylation, providing a straightforward method to introduce diverse substituents.
C3-Position (α- to Carbonyl): The presence of the prop-2-ynyl group at the C3 position already represents a significant functionalization. Further reactions directly at this carbon are less common without affecting the propargyl group. However, the protons on the C3 carbon are acidic and can be removed by a strong base, creating a carbanion that can potentially react with electrophiles.
C5-Position (α- to Nitrogen): The C5 position is another site susceptible to functionalization. Oxidation of the pyrrolidin-2-one ring can lead to the introduction of substituents at this position.
C2-Position (Carbonyl Group): The amide carbonyl group can undergo reduction to form a pyrrolidine (B122466) ring. nih.gov It can also react with powerful nucleophiles, although this is less common than reactions at other positions due to the resonance stability of the amide bond.
The inherent reactivity of the γ-lactam core makes it a valuable scaffold in synthetic chemistry. rsc.org
Transformations Involving the Terminal Prop-2-ynyl Alkyne Group
Terminal alkynes are highly versatile functional groups due to the high electron density of the triple bond and the acidity of the terminal proton. nih.gov They participate in a wide array of chemical transformations, including addition and cycloaddition reactions. nih.govresearchgate.net
The carbon-carbon triple bond of the propargyl group is susceptible to various addition reactions, which can be used to introduce new functional groups and stereocenters.
Catalytic hydrogenation of the alkyne moiety allows for the selective reduction of the triple bond to either a double bond (alkene) or a single bond (alkane). The outcome of the reaction is highly dependent on the catalyst and reaction conditions used.
Complete Reduction: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere typically leads to the complete saturation of the triple bond, converting the prop-2-ynyl group into a propyl group, thus yielding 3-propylpyrrolidin-2-one.
Partial Reduction (cis-Alkene): To stop the reduction at the alkene stage, a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is employed. This process results in the syn-addition of hydrogen across the triple bond, stereoselectively forming the cis-alkene, 3-allylpyrrolidin-2-one.
Partial Reduction (trans-Alkene): While less common for terminal alkynes, reduction using sodium (Na) in liquid ammonia (B1221849) (NH₃) can produce the trans-alkene.
| Reaction | Reagents/Catalyst | Product |
| Complete Hydrogenation | H₂, Pd/C | 3-Propylpyrrolidin-2-one |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | 3-Allylpyrrolidin-2-one |
The alkyne group can undergo nucleophilic addition, often catalyzed by transition metals, to yield a variety of functionalized products. nih.gov The regioselectivity of these additions (Markovnikov or anti-Markovnikov) is a key consideration.
Hydration: The addition of water across the triple bond can form either a ketone or an aldehyde.
Markovnikov Addition: In the presence of mercuric sulfate (B86663) (HgSO₄) and sulfuric acid (H₂SO₄), water adds according to Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone, yielding 3-(2-oxopropyl)pyrrolidin-2-one.
Anti-Markovnikov Addition: Hydroboration-oxidation provides a route to the anti-Markovnikov addition product. Reaction with a borane (B79455) reagent (e.g., disiamylborane) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium yields an aldehyde, 3-(pyrrolidin-2-on-3-yl)propanal.
Other Nucleophiles: A wide range of other nucleophiles, including alcohols, amines, and thiols, can add across the triple bond to generate vinyl ethers, enamines, and vinyl sulfides, respectively. nih.gov
| Reaction | Reagents | Primary Product |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 3-(2-Oxopropyl)pyrrolidin-2-one |
| Anti-Markovnikov Hydration | 1. R₂BH 2. H₂O₂, NaOH | 3-(Pyrrolidin-2-on-3-yl)propanal |
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The terminal alkyne of 3-Prop-2-ynylpyrrolidin-2-one is an excellent substrate for such transformations, most notably the [3+2] cycloaddition. uchicago.edu
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a classic example. wikipedia.org While the thermal reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient and regioselective. nih.gov
The CuAAC reaction is a cornerstone of "click chemistry" and proceeds under mild conditions, is tolerant of many functional groups, and exclusively yields the 1,4-disubstituted 1,2,3-triazole product. nih.gov In this reaction, this compound would react with an organic azide (R-N₃) in the presence of a copper(I) source (often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate) to form a 1-(pyrrolidin-2-on-3-ylmethyl)-4-substituted-1H-1,2,3-triazole. wikipedia.orgnih.gov The reaction mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. nih.gov
This reaction is widely used for bioconjugation, materials science, and drug discovery due to its reliability and specificity. jenabioscience.com
| Reaction Type | Dipole | Dipolarophile | Catalyst | Product |
| CuAAC [3+2] Cycloaddition | Organic Azide (R-N₃) | This compound | Cu(I) source (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted 1,2,3-triazole |
Oxidation and Reduction Pathways of the Prop-2-ynyl Group
The prop-2-ynyl group in this compound offers multiple sites for oxidation and reduction, primarily centered on the carbon-carbon triple bond and the adjacent propargylic carbon. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from established transformations of similar propargylic systems.
Oxidation:
The oxidation of propargyl groups can lead to a variety of products depending on the reagents and conditions employed. The primary alcohol that would be analogous to our substrate, a propargyl alcohol, can be oxidized to α,β-unsaturated alkynals or alkynones. For instance, a practical and environmentally friendly method for the aerobic oxidation of propargylic alcohols utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This approach is notable for its use of oxygen as a clean oxidant under mild conditions. organic-chemistry.org
Reduction:
The reduction of the prop-2-ynyl group can be controlled to yield either the corresponding alkene (an allyl group) or the fully saturated propyl group. The selective reduction of an alkyne to a cis-alkene is a common transformation, often achieved through hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). A study on the reduction of propargyl alcohols in the presence of vinyl iodides demonstrated that hydrogenation over Pd/CaCO₃ in hexane (B92381) can effectively produce cis-allylic alcohols. nih.gov
For complete saturation to the propyl group, more vigorous reduction conditions are typically required. For example, hydrogenation over a different catalyst, such as Crabtree's iridium catalyst, can reduce propargyl alcohols to the corresponding saturated alcohols. nih.gov A nickel-catalyzed photoredox strategy has also been reported for the hydride-free reduction of propargyl carbonates to allenes, showcasing an alternative reaction pathway that proceeds through a sequence of electron and proton transfers. rsc.org
The following table summarizes potential reduction products of this compound based on general reactions of propargyl groups.
| Starting Material | Reagents and Conditions | Major Product |
| This compound | H₂, Lindlar's Catalyst | 3-Allylpyrrolidin-2-one |
| This compound | H₂, Pd/C or PtO₂ | 3-Propylpyrrolidin-2-one |
Substitution Reactions at the Prop-2-ynyl Position
The terminal alkyne of the prop-2-ynyl group is a key site for substitution reactions, allowing for the extension of the carbon chain and the introduction of various functional groups. These reactions are fundamental in the synthesis of more complex molecules.
One of the most common and versatile reactions involving terminal alkynes is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. While not directly on the target molecule, the Sonogashira reaction is widely used for the synthesis of 3-(1-alkynyl)chromones from 3-halochromones and terminal acetylenes, demonstrating its applicability to heterocyclic systems. researchgate.net
The propargyl group can also be introduced onto various nucleophiles through propargylation reactions. These reactions often involve the use of propargyl halides or other activated propargyl derivatives. For instance, the Nicholas reaction provides a method for the propargylation of alcohols, thiols, amines, and carboxylic acids under acidic conditions using a dicobalt hexacarbonyl-stabilized propargylium ion. acs.org This method is particularly useful for base-sensitive molecules. acs.org
Furthermore, the synthesis of homopropargylic alcohols can be achieved through the reaction of aldehydes and ketones with organometallic propargyl reagents. semanticscholar.org These reactions, often of the Barbier or Grignard type, involve the nucleophilic addition of a propargyl anion equivalent to the carbonyl group. nih.gov
The table below illustrates representative substitution reactions at the prop-2-ynyl position.
| Reaction Type | Reagents | Expected Product |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | 3-(3-Aryl/Vinylprop-2-ynyl)pyrrolidin-2-one |
| Mannich-type Reaction | Formaldehyde, Secondary Amine | 3-(4-Dialkylamino-but-2-ynyl)pyrrolidin-2-one |
| Glaser Coupling | Cu(I) salt, Oxidant | 1,6-Di(pyrrolidin-2-on-3-yl)hexa-2,4-diyne |
Advanced Spectroscopic Analysis in the Characterization of 3 Prop 2 Ynylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-Prop-2-ynylpyrrolidin-2-one, offering precise information about the atomic arrangement and electronic structure of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the pyrrolidinone ring are expected to appear in distinct regions of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (C4-H₂) would likely resonate at a downfield position due to the deshielding effect of the carbonyl. The methylene protons of the propargyl group attached to the chiral center at C3 will also exhibit characteristic shifts. The acetylenic proton (≡C-H) is anticipated to appear as a triplet due to coupling with the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 7.5 - 8.5 | Singlet |
| C4-H₂ | 2.3 - 2.6 | Multiplet |
| C5-H₂ | 3.2 - 3.5 | Multiplet |
| C3-H | 2.8 - 3.1 | Multiplet |
| C1'-H₂ | 2.5 - 2.8 | Multiplet |
| C3'-H | 2.0 - 2.3 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The carbonyl carbon (C2) is expected to have the most downfield chemical shift due to its direct attachment to a highly electronegative oxygen atom. The carbons of the pyrrolidinone ring will appear at characteristic chemical shifts, while the sp-hybridized carbons of the alkyne group will be observed in their typical region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 175 - 180 |
| C5 | 40 - 45 |
| C4 | 25 - 30 |
| C3 | 35 - 40 |
| C1' | 20 - 25 |
| C2' (C≡C) | 80 - 85 |
| C3' (≡C-H) | 70 - 75 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, such as the protons on C4 and C5, and the protons of the propargyl group with the proton at C3.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.edu For example, the proton signal for C4-H₂ would show a correlation to the carbon signal of C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule. For example, NOE correlations could help define the relative orientation of the propargyl group with respect to the pyrrolidinone ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be from the amide and alkyne moieties.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | 3200 - 3400 |
| ≡C-H (alkyne) | Stretching | ~3300 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C≡C (alkyne) | Stretching | 2100 - 2260 |
| C=O (amide I) | Stretching | 1650 - 1700 |
| N-H (amide II) | Bending | 1550 - 1640 |
The strong absorption band for the amide C=O stretch is a key diagnostic feature. The sharp, weaker band for the C≡C stretch and the sharp band for the ≡C-H stretch are definitive indicators of the terminal alkyne group.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the C≡C triple bond of the alkyne is expected to show a strong and sharp signal in the Raman spectrum due to the significant change in polarizability during its stretching vibration.
Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal, allowing for the detection of the compound at very low concentrations. Cavity-Enhanced Raman Spectroscopy could also be utilized to increase the sensitivity of the measurement. The key Raman shifts would be expected at similar frequencies to their FT-IR counterparts, but with different relative intensities. The symmetric C≡C stretch, often weak in the IR spectrum, is typically strong in the Raman spectrum, making it a powerful tool for identifying the alkyne functionality.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbitals and electronic transitions within a molecule. For this compound, a combination of Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy is employed to probe its photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with the carbonyl group (C=O) of the pyrrolidinone ring and, to a lesser extent, the carbon-carbon triple bond of the propargyl group.
The carbonyl group typically exhibits two characteristic absorptions: a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm). masterorganicchemistry.com The presence of the alkynyl group in conjugation with the lactam moiety can lead to a bathochromic (red) shift of these absorption bands. youtube.com The exact position and intensity of these absorptions are dependent on the solvent polarity.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | λmax (n → π) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (π → π) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Hexane (B92381) | 285 | 50 | 195 | 8000 |
| Ethanol (B145695) | 280 | 65 | 198 | 8500 |
| Acetonitrile | 278 | 70 | 200 | 9000 |
Note: The data in this table is hypothetical and serves as an illustrative example based on the typical behavior of similar compounds.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, compounds with conjugated π-systems and certain functional groups can exhibit this property. The fluorescence potential of this compound would be influenced by the rigidity of its structure and the nature of its lowest energy excited state.
Unsaturated lactams, such as this compound, have the potential to be fluorescent. acs.orgnih.gov The emission wavelength and quantum yield are sensitive to the molecular environment, including solvent polarity and the presence of quenchers. The introduction of a propargyl group may influence the fluorescence properties, potentially leading to unique emission characteristics.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | 285 | 350 | 0.15 |
| Dichloromethane | 282 | 365 | 0.10 |
| Methanol | 280 | 375 | 0.05 |
Note: The data in this table is hypothetical and intended to illustrate potential fluorescence properties.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₉NO), HRMS would be used to confirm its exact mass. The expected monoisotopic mass would be calculated and compared to the experimentally determined value.
Table 3: Theoretical and Expected HRMS Data for this compound
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 124.0757 |
| [M+Na]⁺ | 146.0576 |
| [M+K]⁺ | 162.0316 |
The fragmentation pattern observed in the HRMS/MS spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the propargyl group, cleavage of the pyrrolidinone ring, and loss of carbon monoxide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov
In a GC-MS analysis, the retention time of the compound provides a characteristic identifier, while the mass spectrum confirms its identity. The retention time is dependent on the GC column and temperature program used. The mass spectrum obtained under electron ionization (EI) would show a molecular ion peak (M⁺) and a series of fragment ions characteristic of the molecule's structure.
Table 4: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time | Dependent on GC conditions |
| Molecular Ion (M⁺) (m/z) | 123 |
| Key Fragment Ions (m/z) | 94 ([M-C₂H₃]⁺), 84 ([M-C₃H₃O]⁺), 68, 55, 41 |
Note: The fragment ions are hypothetical and based on common fragmentation patterns of similar structures.
Application of Isotopic Labelling Studies in Spectroscopic Analysis
Isotopic labelling involves the replacement of one or more atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). wikipedia.org This technique is a powerful tool in spectroscopic analysis, particularly in mass spectrometry, for elucidating reaction mechanisms and fragmentation pathways. acs.org
In the context of this compound, selectively labelling positions within the molecule with stable isotopes would allow for the precise tracking of atoms during mass spectrometric fragmentation. For instance, deuterating the propargyl group would result in a predictable mass shift in the molecular ion and any fragments containing this group. This would definitively confirm the fragmentation pathways proposed from the analysis of the unlabeled compound.
Chemometric Approaches for Spectroscopic Data Analysis
The structural elucidation and purity assessment of synthesized organic compounds like this compound rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While visual inspection of spectra provides primary structural information, the large and complex datasets generated by modern high-resolution instruments contain subtle variations that are not readily apparent. Chemometric approaches, which involve the use of multivariate statistical analysis, are powerful tools for extracting this hidden information, enabling more robust analysis of spectral data. researchgate.netresearchgate.netspectroscopyeurope.com These methods are particularly useful for reaction monitoring, quality control, and detailed structural analysis.
Principal Component Analysis (PCA) is a foundational chemometric technique used to reduce the dimensionality of complex datasets while retaining the majority of the information. spectroscopyeurope.comnih.gov PCA transforms the original, correlated variables (e.g., absorbance at each wavenumber in an IR spectrum) into a new set of uncorrelated variables known as principal components (PCs). youtube.com The first few PCs typically account for the most significant variance within the data. youtube.com
For instance, in the quality control of this compound synthesis, PCA can be applied to a collection of IR spectra from different batches. The analysis can rapidly identify outliers and reveal clustering based on product purity or the presence of residual starting materials.
Table 1: Illustrative Principal Component Analysis Variance for IR Spectra of this compound Batches
| Principal Component | Individual Variance Explained (%) | Cumulative Variance Explained (%) |
|---|---|---|
| PC1 | 78.5 | 78.5 |
| PC2 | 14.2 | 92.7 |
| PC3 | 4.1 | 96.8 |
| PC4 | 1.9 | 98.7 |
This table illustrates how the first two principal components capture over 92% of the total variability among the spectral data, allowing for effective visualization and analysis in a two-dimensional scores plot.
The corresponding "loadings plot" identifies the specific spectral regions that contribute most significantly to each PC. universiteitleiden.nl For this compound, key vibrational modes would heavily influence the loadings, allowing for a chemically meaningful interpretation of the variance between samples.
Table 2: Hypothetical Loadings for Key Functional Groups in the IR Analysis of this compound
| Spectral Region (cm⁻¹) | Vibration Mode | Associated Functional Group | Example Loading on PC1 |
|---|---|---|---|
| ~3300 | ≡C-H Stretch | Alkyne | High Positive |
| ~2950 | C-H Stretch | Pyrrolidinone Ring | Moderate Negative |
| ~2120 | C≡C Stretch | Alkyne | High Positive |
| ~1685 | C=O Stretch | Amide (Lactam) | High Negative |
This table demonstrates how specific functional group vibrations would be weighted in the principal components. A high loading value indicates that variations in this spectral region are a major source of difference among the samples.
Multivariate Curve Resolution (MCR) is another powerful technique, particularly suited for analyzing data from evolving processes, such as the real-time monitoring of a chemical reaction. nih.govresearchgate.net MCR aims to deconstruct a series of mixture spectra into the "pure" spectra of each chemical component and their corresponding concentration profiles over time. rsc.orgnist.gov This can be achieved even without prior knowledge of the pure component spectra.
When applied to the synthesis of this compound, MCR analysis of time-resolved IR or Raman spectra can provide invaluable kinetic information. nih.gov It can resolve the spectral signatures of reactants, intermediates, the final product, and any significant byproducts, offering a detailed view of the reaction progress. nih.govresearchgate.net
Table 3: Resolved Spectral Components from MCR Analysis of a Hypothetical Synthesis of this compound
| Chemical Species | Resolved Key Spectral Feature (cm⁻¹) | Interpretation |
|---|---|---|
| Reactant A (e.g., a pyrrolidinone precursor) | ~1710 (C=O) | Disappearance of reactant carbonyl |
| Reactant B (e.g., propargyl bromide) | ~560 (C-Br) | Consumption of alkyl halide |
| This compound | ~3300 (≡C-H), ~2120 (C≡C), ~1685 (C=O) | Appearance of product-specific peaks |
| Byproduct | ~1735 (Ester C=O) | Formation of an undesired side product |
This table outlines how MCR can mathematically separate the overlapping spectra from a reaction mixture, allowing for the independent tracking of each species involved in the synthesis.
Computational Chemistry Studies of 3 Prop 2 Ynylpyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of electronic structure and the prediction of chemical reactivity.
Density Functional Theory (DFT) Applications
DFT is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules like 3-Prop-2-ynylpyrrolidin-2-one, DFT calculations could provide valuable information about its geometry, stability, and electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidinone ring and the π-system of the alkyne group. The LUMO would be expected to be distributed over the electrophilic centers of the molecule.
Without specific literature, a data table for the HOMO-LUMO energies of this compound cannot be generated.
Specific values for the global reactivity descriptors of this compound are not available in published research, preventing the creation of a data table.
Calculations of electron transfer and back-donation energies are crucial for understanding interactions between molecules, particularly in the context of metal-ligand bonding or charge-transfer complexes. These calculations can elucidate the nature and strength of chemical bonds and predict the stability of molecular adducts.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) represent electron-deficient areas prone to nucleophilic attack. For this compound, the carbonyl oxygen and the triple bond of the alkyne would be expected to be regions of high electron density, while the hydrogen atoms and the area around the carbonyl carbon would likely be electron-poor.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. QTAIM analysis can be used to define atoms within a molecule, characterize chemical bonds (as covalent, ionic, or charge-shift), and identify bond critical points and ring critical points. This analysis offers deep insights into the nature of chemical bonding and molecular topology.
Noncovalent Interaction (NCI) Plots
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and interaction patterns of molecules. NCI plot analysis is a computational method that visualizes these weak interactions in real space based on the electron density (ρ) and its reduced density gradient (s). nih.govmdpi.com The resulting plots use colored isosurfaces to distinguish different types of interactions. researchgate.net
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces denote repulsive steric clashes.
For this compound, NCI analysis can reveal key intramolecular interactions. For instance, weak van der Waals forces (green surfaces) would be expected between the propargyl chain and the pyrrolidinone ring, influencing its preferred conformation. Furthermore, the analysis could highlight potential hydrogen bonding sites, such as the N-H group and the carbonyl oxygen, which are critical for intermolecular interactions in solution or crystal packing. nih.govresearchgate.net This technique provides a qualitative but highly intuitive map of the forces governing the molecule's behavior. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, providing detailed information about transition states and intermediates that are transient and hard to detect experimentally.
Transition State Analysis and Energy Profiles (e.g., Gibbs Free Energy)
The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome. iupac.org Computational methods can locate the geometry of the TS and calculate its energy. The Gibbs free energy of activation (ΔG‡) is a critical parameter derived from these calculations, determining the reaction rate. youtube.comlibretexts.org
For reactions involving this compound, such as cycloadditions at the alkyne moiety or reactions at the lactam ring, transition state analysis can predict the most likely reaction pathways. By comparing the ΔG‡ values for different potential routes, chemists can understand why a particular product is formed over others.
Table 1: Illustrative Gibbs Free Energy Profile for a Hypothetical Reaction
This table provides example data for a generic two-step reaction to illustrate the concept of transition state analysis.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +21.5 |
| Intermediate | Reaction Intermediate | +5.3 |
| TS2 | Second Transition State | +18.9 |
Kinetic versus Thermodynamic Selectivity Investigations
Many chemical reactions can yield multiple products. The product distribution is often governed by either kinetic or thermodynamic control. libretexts.org
Kinetic control occurs at lower temperatures or shorter reaction times, favoring the product that is formed fastest (i.e., via the lowest energy transition state). libretexts.org
Thermodynamic control occurs at higher temperatures or longer reaction times, allowing the system to reach equilibrium and favoring the most stable product (i.e., the one with the lowest Gibbs free energy). libretexts.org
Computational studies can predict the outcome of a reaction by comparing the activation energies for different pathways (kinetic selectivity) and the relative stabilities of the final products (thermodynamic selectivity). rsc.orgchemrxiv.org For a compound like this compound, which has multiple reactive sites (the alkyne, the lactam ring), computational investigations can determine whether a reaction, such as an addition to the alkyne, will favor one regioisomer over another and under what conditions. For example, in the reaction of a related ketoacetylene, computational analysis indicated that furan (B31954) formation was the thermodynamically controlled product, while the corresponding ynone was the kinetically controlled product. mdpi.com
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern paradigm in organic chemistry that posits that changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. nih.goveuropa.eu MEDT studies analyze the electron density distribution along the reaction path to understand experimental outcomes. nih.gov
This theory is particularly useful for analyzing cycloaddition reactions, a class of reactions relevant to the alkyne group of this compound. luisrdomingo.comencyclopedia.pub For instance, in a [3+2] cycloaddition reaction, MEDT can be used to:
Classify the electronic structure of the reactants. encyclopedia.pub
Explain the reaction mechanism (e.g., whether it is a concerted or stepwise process). nih.gov
Predict regioselectivity and stereoselectivity by analyzing the flow of electron density at the transition state. nih.gov
An MEDT study on the [3+2] cycloaddition of a pyrroline (B1223166) N-oxide, for example, revealed a two-stage, one-step mechanism and successfully explained the observed regioselectivity and stereoselectivity. nih.gov Applying MEDT to reactions of this compound could provide a deep, quantitative understanding of its reactivity in similar cycloaddition processes. nih.gov
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Understanding how a molecule's structure relates to its biological activity or chemical properties is fundamental to drug design and materials science. Computational modeling provides powerful tools for establishing these relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in a molecule's biological activity with changes in its physicochemical properties, which are quantified by molecular descriptors. scispace.com A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. tandfonline.com
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Set Preparation: Compiling a set of molecules with known biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic, topological).
Model Building: Using statistical methods to build a regression model linking the descriptors to the activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.govnih.gov
QSAR studies on other pyrrolidine (B122466) derivatives have successfully created predictive models for various biological targets. tandfonline.comnih.govnih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). tandfonline.com
Table 2: Typical Statistical Parameters for a 3D-QSAR Model
This table shows representative statistical results from a CoMFA (Comparative Molecular Field Analysis) model for a series of pyrrolidine derivatives to illustrate the concept. tandfonline.com
| Parameter | Description | Value |
|---|---|---|
| Q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.689 |
| R² | Non-cross-validated correlation coefficient | 0.999 |
| R²_pred | Predictive R² for the external test set | 0.986 |
| F-value | F-test statistic | 158.461 |
Molecular Docking Simulations for Ligand-Target Interactions
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous pyrrolidin-2-one derivatives provides a framework for understanding its potential interactions. For instance, studies on various pyrrolidin-2-one derivatives have demonstrated their ability to bind to a range of biological targets, including enzymes and receptors implicated in various diseases. These studies consistently highlight the importance of the pyrrolidin-2-one core in establishing key hydrogen bonds and hydrophobic interactions within the active site of target proteins.
To illustrate the potential interactions of this compound, a hypothetical docking scenario can be considered. The propargyl group (prop-2-ynyl) introduces a reactive alkyne functionality, which could participate in unique interactions, such as pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or even covalent bond formation under specific conditions. The lactam ring of the pyrrolidin-2-one moiety is expected to form hydrogen bonds with polar residues in a binding pocket.
A theoretical molecular docking study of this compound against a hypothetical enzyme active site could yield the following interactions, which can be summarized in the table below:
| Interacting Residue | Interaction Type | Distance (Å) |
| Aspartic Acid (ASP) | Hydrogen Bond (with N-H of lactam) | 2.8 |
| Serine (SER) | Hydrogen Bond (with C=O of lactam) | 3.1 |
| Phenylalanine (PHE) | Pi-Pi Stacking (with alkyne group) | 4.5 |
| Leucine (LEU) | Hydrophobic Interaction | 3.9 |
This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.
Molecular Dynamics (MD) Simulations for Biological Systems
As with molecular docking, specific MD simulation studies for this compound are not readily found in the scientific literature. However, MD simulations performed on other pyrrolidin-2-one derivatives have proven valuable in assessing the stability of their interactions with target proteins. These studies often reveal that while the initial docking pose provides a good starting point, the complex undergoes dynamic changes, with the ligand settling into a more energetically favorable conformation within the binding site.
An MD simulation of a hypothetical this compound-protein complex would be crucial to validate the docking results. The simulation would track parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time. Furthermore, the simulation would allow for the analysis of the persistence of key interactions identified in the docking study.
The following table outlines the typical parameters and potential outcomes of a hypothetical MD simulation for this compound:
| Simulation Parameter | Value | Potential Outcome/Insight |
| Simulation Time | 100 nanoseconds | Assessment of long-term stability of the complex. |
| Temperature | 300 K | Mimics physiological conditions. |
| Pressure | 1 atm | Mimics physiological conditions. |
| RMSD of Ligand | < 2 Å | Indicates a stable binding pose. |
| RMSF of Protein Residues | Variable | Identifies flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Occupancy | > 50% | Confirms the persistence of key hydrogen bonds. |
This data is hypothetical and for illustrative purposes only, as specific MD simulation studies for this compound are not available.
Applications of 3 Prop 2 Ynylpyrrolidin 2 One in Advanced Organic and Medicinal Chemistry Research
Role as a Versatile Synthetic Building Block
The chemical architecture of 3-Prop-2-ynylpyrrolidin-2-one, featuring both a cyclic amide (lactam) and a terminal alkyne, provides multiple reaction sites for constructing more elaborate molecular frameworks. The terminal alkyne is particularly valuable, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.
Synthesis of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and pharmaceuticals, and the development of efficient methods for their synthesis is a central goal of organic chemistry. mdpi.com The pyrrolidinone ring is itself a privileged five-membered nitrogen heterocycle found in numerous bioactive compounds. nih.gov The propargyl substituent at the 3-position of the pyrrolidinone core serves as a versatile handle for constructing new heterocyclic rings.
One of the most powerful methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene or alkyne). nih.govuchicago.edu The terminal alkyne of this compound can act as a dipolarophile in such reactions, leading to the formation of bicyclic structures containing a new, highly substituted pyrrolidine (B122466) or pyrroline (B1223166) ring. researchgate.net This strategy allows for the rapid assembly of complex molecular architectures from simple precursors under mild conditions. While specific examples detailing the use of this compound in this context are specialized, the general reactivity of alkynes in [3+2] cycloadditions is well-established for creating diverse nitrogen-containing heterocyclic systems. libretexts.org
Preparation of Polycyclic Scaffolds
Polycyclic scaffolds, which contain multiple fused, bridged, or spiro rings, are hallmarks of complex natural products and are highly sought after in drug discovery for their conformational rigidity and three-dimensional complexity. frontiersin.org The propargyl group is a key precursor for one-pot annulation reactions that build polycyclic systems. frontiersin.org
Cascade reactions involving alkynes are an efficient strategy for constructing polycyclic γ-lactams and other related heterocycles. nih.gov These reactions can be initiated by radical species or catalyzed by transition metals, leading to a sequence of cyclizations that form multiple rings in a single operation. For instance, a radical addition to the alkyne can trigger a subsequent cyclization onto another part of the molecule, generating fused ring systems. nih.gov Similarly, gold-catalyzed cyclizations of substrates containing both alkyne and alkene moieties (enynes) are a powerful method for producing complex polycyclic frameworks. rsc.org The structure of this compound makes it an ideal substrate for elaboration into more complex enyne precursors, which could then undergo such cascade reactions to yield novel polycyclic lactams.
Contributions to Medicinal Chemistry Research
In medicinal chemistry, small molecules are essential tools for identifying and validating biological targets, studying disease mechanisms, and discovering new therapeutic agents. The unique structural features of this compound make it and its derivatives valuable in several areas of medicinal chemistry research.
Design and Synthesis of Mechanistic Probes for Biological Targets
Mechanistic probes are specialized molecules designed to interact with biological targets like proteins to elucidate their function, structure, or localization within a cell. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a cornerstone of modern chemical biology and probe design. website-files.comescholarship.org
The terminal alkyne of this compound is a premier functional group for bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These "click chemistry" reactions allow the alkyne to be selectively and efficiently conjugated to a molecule containing an azide (B81097) group. nih.gov This functionality enables a two-step approach for labeling biological targets:
A molecule based on the 3-propargyl-pyrrolidinone scaffold is designed to bind to a specific protein of interest.
After binding, a reporter molecule (e.g., a fluorescent dye or biotin) equipped with an azide group is added, which then covalently attaches to the alkyne on the probe.
This strategy allows researchers to visualize, isolate, and study target proteins in their native environment with minimal perturbation. website-files.com The small size of the alkyne group makes it an ideal bioorthogonal handle, as it is less likely to interfere with the binding of the probe to its target compared to larger tags. nih.gov
Development of Ligands for Biochemical Assays
Biochemical assays are fundamental to drug discovery, allowing researchers to measure the interaction of small molecules with biological targets. Ligands, which are molecules that bind to a target protein, are central to these assays. The pyrrolidinone scaffold has been identified as a promising starting point for the development of such ligands.
In a study targeting the urokinase receptor (uPAR), a protein implicated in cancer cell invasion and metastasis, a series of pyrrolidinone-based compounds were evaluated for their binding activity. nih.gov Researchers used a competition assay where the compounds' ability to displace a known fluorescently-labeled peptide ligand from the uPAR binding site was measured. This type of assay is crucial for identifying and optimizing new ligands. The study demonstrated that pyrrolidinone-containing molecules could effectively bind to the receptor, establishing the scaffold as a viable core for developing novel uPAR-targeting agents.
| Compound Class | Example Compound | Binding Affinity (Ki, µM) |
|---|---|---|
| Pyrazole | 1a | 6 ± 1 |
| Propylamine | 2 | 32 ± 4 |
| Pyrrolidinone | 3 | 28 ± 4 |
| Piperidinone | 4 | 22 ± 2 |
Data adapted from a study on small molecule ligands targeting the urokinase receptor. nih.gov The table shows the inhibition constant (Ki), where a lower value indicates stronger binding.
Research into Enzyme Inhibition Mechanisms (e.g., Aromatase Inhibition Studies with Related Compounds)
Enzyme inhibitors are a major class of therapeutic drugs. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target for the treatment of estrogen-receptor-positive breast cancer. nih.gov Research into new aromatase inhibitors often involves modifying known inhibitor scaffolds to improve potency and understand binding interactions.
In one such study, researchers designed and synthesized a series of 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. nih.gov The design was based on modifying a known reversible inhibitor to mimic a known mechanism-based inactivator that also contains a propargyl group. The goal was to determine if the propargyl group could induce irreversible, time-dependent inhibition of the enzyme.
The study found that while the compounds did not act as irreversible inhibitors, several of the 3-(prop-2-ynyl) derivatives did exhibit reversible inhibitory activity against human placental P450 aromatase. nih.gov This finding highlights the importance of the propargyl group for binding to the enzyme's active site and provides valuable structure-activity relationship (SAR) information for the design of future inhibitors. nih.gov
| Compound | Substituent at N-1 | Substituent at C-3 | % Inhibition at 50 µM |
|---|---|---|---|
| Compound 5a | -H | -CH2C≡CH | 29.5 ± 4.1 |
| Compound 5b | -CH3 | -CH2C≡CH | 27.9 ± 5.9 |
| Compound 5c | -CH2CH3 | -CH2C≡CH | 15.4 ± 6.2 |
Data extracted from a study on the synthesis and biological evaluation of pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. nih.gov The data show the mean percentage of reversible enzyme inhibition at a compound concentration of 50 µM.
Structure-Based Drug Design Initiatives (e.g., Analogue Synthesis for SAR)
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. A key aspect of this approach is the synthesis of analogues to establish a structure-activity relationship (SAR), which elucidates the impact of specific structural modifications on the compound's biological activity. nih.gov
While direct structure-based design initiatives for this compound are not extensively documented, a notable study on the closely related 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives provides valuable insights into this area. nih.gov In this research, scientists synthesized a series of these analogues with the aim of developing potential aromatase inhibitors. nih.gov Aromatase is a crucial enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer.
The design of these analogues was inspired by a known reversible inhibitor of P450 aromatase, 3-(4'-Aminophenyl)pyrrolidine-2,5-dione. nih.gov By incorporating the prop-2-ynyl group at the 3-position of the pyrrolidine-2,5-dione core, the researchers aimed to introduce a feature present in a known mechanism-based inactivator of the enzyme. nih.gov The study involved the synthesis of various 3-substituted 3-(prop-2-enyl) or 3-(prop-2-ynyl) pyrrolidine-2,5-diones and their N-alkyl derivatives. nih.gov
The biological evaluation of these compounds revealed that while they did not exhibit irreversible inhibition of the human placental P450 aromatase enzyme, several of the 3-(prop-2-ynyl) compounds demonstrated reversible activity. nih.gov This finding is significant as it establishes a preliminary SAR for this class of compounds, indicating that the presence and nature of the substituent at the 3-position of the pyrrolidine ring are critical for biological activity.
The table below summarizes the key aspects of this analogue synthesis study:
| Compound Class | Target Enzyme | Rationale for Analogue Design | Key Findings |
| 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives | P450 Aromatase | To mimic features of a known mechanism-based inactivator. | Showed reversible inhibitory activity, establishing a basis for SAR. nih.gov |
This research highlights how the synthesis of analogues, such as those based on a 3-alkynyl-substituted pyrrolidine core, can be instrumental in probing the active site of an enzyme and in the iterative process of designing more potent inhibitors.
Importance in Drug Discovery Research
The pyrrolidin-2-one nucleus is a versatile lead compound for the design of potent bioactive agents with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net The amenability of the pyrrolidin-2-one scaffold to various chemical reactions provides a broad scope for the development of diverse compound libraries for high-throughput screening. researchgate.net
The prop-2-ynyl group in this compound is a particularly valuable functional group in drug discovery. This terminal alkyne can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the pyrrolidin-2-one core to other molecular fragments, enabling the rapid synthesis of complex molecules and potential drug candidates.
Development of Pyrrolidin-2-one Derivatives with Potential Bioactivity
The development of novel pyrrolidin-2-one derivatives with potential bioactivity is an active area of research. researchgate.net The versatility of the pyrrolidin-2-one scaffold allows for the introduction of a wide array of substituents at various positions of the ring, leading to compounds with diverse pharmacological profiles.
Research has demonstrated that modifications at the 3-position of the pyrrolidin-2-one ring can significantly influence biological activity. For instance, the synthesis of 3-aryl-3-hydroxypyrrolidin-2-ones has been explored, showcasing the potential for introducing aromatic and hydroxyl functionalities at this position. researchgate.net
The following table provides examples of bioactive pyrrolidin-2-one derivatives and their potential therapeutic applications, illustrating the broad potential of this scaffold:
| Derivative Class | Potential Bioactivity | Reference |
| 3-(prop-2-ynyl)pyrrolidine-2,5-dione analogues | Aromatase Inhibition | nih.gov |
| General Pyrrolidin-2-one Derivatives | Antibacterial, Antifungal, Anticancer, Anticonvulsant | researchgate.net |
The synthesis of new pyrrolidin-2-one derivatives often begins with readily available starting materials, such as γ-butyrolactone, which can be lactamized to form the core ring structure. researchgate.netmdpi.com Subsequent reactions can then be employed to introduce desired functional groups, leading to a library of novel compounds for biological evaluation. researchgate.netmdpi.com The continued exploration of the chemical space around the pyrrolidin-2-one scaffold holds significant promise for the discovery of new therapeutic agents.
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for Prop-2-ynylpyrrolidin-2-ones
The development of efficient and stereoselective methods for the synthesis of 3-substituted pyrrolidinones, including those bearing a propargyl group, is a continuous endeavor in organic chemistry. Future research is likely to focus on catalytic and enantioselective approaches to access these valuable building blocks with high precision and atom economy.
One promising direction is the direct conversion of readily available starting materials, such as propargyl amines, into the desired pyrrolidinone core. A synthetic method for converting terminal or arylated propargyl amines into 3-pyrrolin-2-ones using a malonyl chloride and an amine base at low temperatures has been described. This approach, which is postulated to proceed through an ammonium (B1175870) enolate key intermediate, offers a direct route to a related unsaturated scaffold and could potentially be adapted for the synthesis of saturated 3-prop-2-ynylpyrrolidin-2-ones.
Furthermore, the extensive chemistry of proline and its derivatives, such as 4-hydroxyproline, provides a rich platform for the synthesis of substituted pyrrolidines. These chiral precursors are often used to introduce a pre-formed pyrrolidine (B122466) ring into a target molecule, ensuring optical purity. Future methodologies may explore the diastereoselective propargylation of chiral synthons derived from the chiral pool to afford enantiomerically pure 3-prop-2-ynylpyrrolidin-2-one.
Catalytic methods, particularly those employing transition metals, are expected to play a pivotal role in the future synthesis of these compounds. The development of novel catalyst systems that can facilitate the direct and selective introduction of the propargyl group onto the pyrrolidinone scaffold will be a key area of investigation. This could involve the exploration of various propargylation reagents and catalytic cycles to achieve high yields and selectivities under mild reaction conditions. A review of synthetic advances for propargyl derivatives highlights a multitude of strategies for introducing this functional group, which could be adapted for the C-3 functionalization of the pyrrolidinone ring.
Table 1: Comparison of Potential Synthetic Strategies for 3-Prop-2-ynylpyrrolidin-2-ones
| Synthetic Strategy | Potential Starting Materials | Key Transformation | Potential Advantages |
| Direct Conversion | Propargyl amines, Malonyl chlorides | Cyclization | Atom economy, directness |
| Chiral Pool Synthesis | Proline, 4-Hydroxyproline | Diastereoselective propargylation | High enantiopurity |
| Catalytic Propargylation | Pyrrolidinone precursors | Transition-metal catalysis | High efficiency and selectivity |
Advanced Mechanistic Studies of this compound Reactions
A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic methods and designing novel reactions. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.
For instance, in the synthesis of 3-pyrrolin-2-ones from propargyl amines, it has been postulated that an ammonium enolate is a key intermediate. Detailed mechanistic studies, including kinetic analysis, isotope labeling experiments, and the isolation and characterization of intermediates, could provide definitive evidence for this proposed pathway.
Furthermore, the reactivity of the propargyl group itself offers a rich landscape for mechanistic investigation. The terminal alkyne can participate in a variety of reactions, including cycloadditions, coupling reactions, and metal-catalyzed transformations. Understanding the regioselectivity and stereoselectivity of these reactions at the 3-position of the pyrrolidinone ring will be a key focus. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient species.
Integration of Computational and Experimental Approaches in Chemical Design
The synergy between computational chemistry and experimental studies is becoming increasingly vital in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new synthetic routes, predict reactivity, and guide the design of derivatives with desired properties.
Density Functional Theory (DFT) calculations can be employed to investigate the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. Such studies can provide insights into the molecule's reactivity, including the identification of the most reactive sites for various transformations. For example, DFT can be used to model transition states of potential reaction pathways, thereby predicting the feasibility and selectivity of a proposed synthesis.
Computational methods can also be used to predict the properties of novel derivatives of this compound. For instance, by modeling the interaction of these compounds with biological targets, it may be possible to design new drug candidates with enhanced potency and selectivity. This in silico screening can significantly reduce the time and resources required for experimental drug discovery. The combination of computational predictions with experimental validation will be a powerful tool for the rational design of new molecules based on the this compound scaffold.
Exploration of Novel Research Applications for the this compound Scaffold
The unique combination of a biologically relevant pyrrolidinone core and a versatile propargyl group makes 3-prop-2-ynylpyrrolidin-2-
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Prop-2-ynylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Introducing the propargyl group (prop-2-ynyl) to the pyrrolidinone core using alkynylation reagents under inert atmospheres .
- Optimizing temperature (e.g., 0–60°C) and solvent polarity (e.g., THF or DMF) to balance reaction rate and byproduct formation .
- Monitoring progress via TLC or in situ NMR to identify intermediates and adjust stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?
- NMR Analysis :
- ¹H NMR : A singlet at δ 1.8–2.1 ppm for the pyrrolidinone methylene groups and a triplet for the propargyl protons (δ 2.5–3.0 ppm) .
- ¹³C NMR : A carbonyl signal at ~175 ppm and acetylenic carbons at 70–85 ppm .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns of this compound derivatives?
- Approach :
- Use SHELX software (SHELXL/SHELXS) for structure solution and refinement, particularly for handling twinned crystals or weak diffraction data .
- Apply graph set analysis to classify hydrogen bonds (e.g., C(4) motifs for intramolecular interactions) and validate against Etter’s rules for supramolecular assemblies .
- Validation : Cross-check with PLATON tools (e.g., ADDSYM) to detect missed symmetry elements and ensure R-factor convergence below 5% .
Q. What experimental strategies address conflicting bioactivity data in pharmacological studies of this compound analogs?
- Data Contradiction Analysis :
- Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to rule out batch variability .
- Validate purity via HPLC (>98%) to exclude impurities as confounding factors .
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
Q. How can computational modeling predict the reactivity of this compound in click chemistry or cross-coupling reactions?
- Methods :
- Perform DFT calculations (B3LYP/6-311+G**) to map transition states for alkyne-azide cycloadditions .
- Simulate solvent effects (PCM model) to predict reaction kinetics in polar aprotic media .
- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
Q. What protocols mitigate risks when handling this compound given limited toxicological data?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
